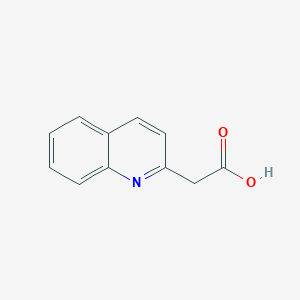

Quinolin-2-ylacetic acid

Beschreibung

Overview of Quinoline (B57606) Derivatives in Academia

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in chemical research, demonstrating remarkable versatility. orientjchem.orgwikipedia.org Its derivatives are integral to numerous scientific disciplines, from medicine to materials science.

The quinoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.govnih.govnih.govtulane.edu This status is attributed to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. nih.govtulane.edu Consequently, quinoline derivatives are central to the development of new therapeutic agents. tandfonline.comnih.govtandfonline.com The structural versatility of the quinoline ring system allows for extensive functionalization, enabling the creation of large libraries of compounds for drug discovery programs. nih.gov

Quinoline-based compounds have been successfully developed into drugs with a wide range of applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govrsc.orgijppronline.com For instance, the antimalarial drugs quinine (B1679958) and chloroquine (B1663885) feature a quinoline core. wikipedia.orgrsc.orgnumberanalytics.com The synthetic accessibility and the well-understood structure-activity relationships of quinoline derivatives further enhance their importance in medicinal chemistry. tandfonline.comnih.gov

The quinoline ring is a versatile building block in organic synthesis. numberanalytics.com Its unique reactivity allows for a wide array of chemical transformations, making it a valuable starting material for the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com

Key synthetic strategies involving quinoline include:

Named Reactions: Several classic named reactions are employed for the synthesis of the quinoline core, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. wikipedia.org

Functionalization: The quinoline ring can be readily functionalized through electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions. numberanalytics.com This allows for the introduction of diverse substituents to tailor the properties of the resulting molecules.

Green Chemistry: Modern synthetic approaches focus on developing more sustainable and environmentally friendly methods for quinoline synthesis, utilizing techniques like microwave-assisted synthesis, ionic liquids, and nanocatalysts. rsc.orgacs.org

Beyond its biological applications, the quinoline scaffold is increasingly being explored in materials science. numberanalytics.com The planar and aromatic nature of the quinoline ring, combined with its electronic properties, makes it a suitable component for various advanced materials. numberanalytics.com

Research in this area includes the development of:

Conjugated Polymers: Quinoline-containing polymers are being investigated for their potential use in optoelectronic devices due to their electrical and optical properties. numberanalytics.comontosight.ai

Metal-Organic Frameworks (MOFs): The nitrogen atom in the quinoline ring can coordinate with metal ions, making it a useful ligand for the construction of MOFs with applications in gas storage and catalysis. numberanalytics.com

Dyes and Sensors: Quinoline derivatives are utilized in the manufacturing of dyes and as fluorescent probes for sensing applications. wikipedia.orgontosight.ai

Academic Context of Quinolin-2-ylacetic Acid and its Analogs

This compound and its analogs are a specific class of quinoline derivatives that have garnered attention for their unique structural features and potential applications in research.

This compound belongs to the class of quinolinecarboxylic acids. Its structure consists of a quinoline ring with an acetic acid group attached at the 2-position. The systematic IUPAC name for this compound is 2-(quinolin-2-yl)acetic acid. In research literature, it may also be referred to by its CAS Registry Number 25888-68-0 (for its hydrochloride salt). alfa-chemistry.com

Analogs of this compound can be categorized based on the position of the acetic acid substituent on the quinoline ring or by modifications to the quinoline core or the acetic acid side chain. For example, quinolin-3-ylacetic acid and quinolin-4-ylacetic acid are positional isomers. najah.eduresearchgate.net

Table 1: Structural Information of this compound and Related Compounds

| Compound Name | Molecular Formula | Position of Acetic Acid Group |

| This compound | C₁₁H₉NO₂ | 2 |

| Quinolin-3-ylacetic acid | C₁₁H₉NO₂ | 3 |

| Quinolin-4-ylacetic acid | C₁₁H₉NO₂ | 4 |

| Quinolin-6-ylacetic acid | C₁₁H₉NO₂ | 6 |

| 2-(Isoquinolin-7-yl)acetic acid | C₁₁H₉NO₂ | 7 (on isoquinoline) |

The primary focus of research on this compound and its analogs is on fundamental scientific inquiry rather than immediate commercial applications. Investigations often revolve around understanding their synthesis, chemical reactivity, and potential as scaffolds for developing novel compounds with specific biological or material properties. nih.gov For instance, studies have explored the synthesis and structure-activity relationships of quinoline derivatives as P2X7 receptor antagonists. nih.gov Other research has focused on the synthesis of novel furo[3,2-h]quinolin-3-yl)acetic acid derivatives. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-quinolin-2-ylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDPFLYDDGYGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Quinolin-2-ylacetic Acid and Related Structures

The synthesis of this compound and its analogs can be achieved through several established methods, including multi-component reactions, nucleophilic substitutions, and cyclization reactions. These methods offer diverse pathways to access the quinoline (B57606) scaffold with various functionalizations.

Multi-component Reactions (MCRs) for Quinoline-Acetic Acid Scaffolds

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis, allowing for the construction of complex molecules like quinoline derivatives in a single step from three or more starting materials. nih.govrsc.org This approach is lauded for its efficiency, atom economy, and the ability to generate molecular diversity. nih.govrsc.orgrsc.org MCRs such as the Povarov, Gewald, and Ugi reactions are frequently employed to create diverse quinoline scaffolds. nih.govrsc.orgrsc.org

Telescoped Multi-component Reactions

A notable advancement in MCRs is the development of telescoped or one-pot sequential reactions. researchgate.netnih.gov This strategy avoids the isolation of intermediates, which can be laborious and wasteful, by combining multiple reaction steps into a single, continuous process. nih.gov For instance, a highly efficient, two-stage telescoped process has been developed for synthesizing condensed furylacetic acids, which involves an initial condensation followed by acid-catalyzed intramolecular cyclization. mdpi.com This method has been successfully applied to the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid from 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net

Reagents and Reaction Conditions in MCRs

The success of MCRs heavily relies on the choice of reagents and reaction conditions. A variety of catalysts, including acid catalysts, can be used to facilitate these reactions. rsc.org For example, a one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes was optimized using the solid base 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile. nih.gov

The use of green solvents and catalyst-free conditions is also a growing trend. researchgate.net For example, a series of 6,9-dihydrofuro[3,2-f]quinoline-8-carbonitrile derivatives were synthesized in high yields via a one-pot reaction in ethanol (B145695) without a catalyst. researchgate.net Similarly, ultrasound-assisted synthesis has been employed to promote MCRs, offering an environmentally friendly alternative with good yields. royalsocietypublishing.org

Table 1: Examples of Multi-component Reactions for Quinoline Scaffolds

| Reaction Type | Starting Materials | Catalyst/Conditions | Product |

| Povarov-type MCR | Anilines, alkynes, paraformaldehyde | Camphor sulphonic acid (CSA), microwave-assisted | 4-aryl quinolines |

| One-pot tandem synthesis | Substituted aryl amines, pyrazolones | Acid-mediated, DMSO-assisted | 3-substituted-1-aryl-1H-pyrazolo-[3,4-b]quinoline |

| Three-component coupling | Anilines, ethyl glyoxalate | Acid-catalyzed | 2-carboxyl-3-aryl quinoline derivatives |

| Telescoped MCR | 8-hydroxyquinoline, 4-methoxyphenylglyoxal, Meldrum's acid | Et3N in MeCN, then reflux in AcOH | 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid |

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction in organic chemistry and a key method for synthesizing quinoline derivatives. mdpi.com This approach often involves the displacement of a leaving group on the quinoline ring by a nucleophile. For instance, (Quinolin-2-ylsulfanyl)-acetic acid can be synthesized via nucleophilic substitution at the 2-position of quinoline using mercaptoacetic acid under basic conditions.

The synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives utilizes a tandem nucleophilic aromatic substitution/cyclization reaction as a key step. nih.govudayton.edu Similarly, chloroacetyl derivatives of certain quinoline precursors can undergo nucleophilic substitution with various amines to yield aminomethyl derivatives. raco.cat

Cyclization Reactions

Cyclization reactions are central to the formation of the quinoline ring system itself. Several classic named reactions are employed for this purpose, including the Friedländer, Pfitzinger, and Conrad–Limpach–Knorr syntheses. pharmaguideline.com The Friedländer synthesis, for instance, involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group to form the quinoline ring. pharmaguideline.comorientjchem.org

More contemporary methods often involve cascade reactions. For example, a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org Another approach involves a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols. organic-chemistry.org

Specific Syntheses of Quinoline-2-carboxylic Acid Derivatives

Derivatives of quinoline-2-carboxylic acid are often synthesized by first preparing the acid chloride of quinoline-2-carboxylic acid. This activated intermediate can then react with various nucleophiles, such as phenols or arylamines, to produce the corresponding esters and amides. researchgate.net This method provides a versatile route to a range of quinoline-2-carboxylic acid derivatives. researchgate.net

Another strategy involves the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid. ajchem-a.com For example, the reaction of 2-quinolinyl chloride with hydrazine (B178648) can be a starting point for a series of subsequent reactions to build more complex structures. ajchem-a.com

Advanced and Emerging Synthetic Strategies for Quinoline-2-ylacetic Acid

Modern synthetic organic chemistry has introduced a variety of powerful techniques that offer increased efficiency, selectivity, and functional group tolerance. These advanced strategies are being applied to the synthesis of complex heterocyclic molecules like this compound.

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of quinoline scaffolds. acs.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thus offering a more atom-economical and step-efficient synthesis. The C2-position of the quinoline ring is often a target for such functionalization. Rhodium-catalyzed C2 alkylation of quinolines with alkenes has been reported, providing a potential route to introduce an acetic acid precursor. mdpi.com Similarly, reductive alkylation of quinoline-N-oxides at the C2-position using Wittig reagents has been demonstrated, offering another avenue for introducing the desired side chain. researchgate.net The use of directing groups can also steer the functionalization to other positions, but methods for selective C2-alkylation are of particular interest for the synthesis of this compound. rsc.org

Oxidative Annulation Strategies

Oxidative annulation reactions provide a means to construct the quinoline ring system from simpler acyclic precursors. These methods often involve transition metal catalysis and an oxidant. For example, a palladium-catalyzed aerobic oxidative annulation of allylbenzenes with anilines has been developed to afford functionalized 2-substituted quinolines. acs.org Another approach involves the Mn(OAc)3-mediated one-pot condensation and oxidative annulation of 2-alkynylanilines and 1,3-ketoesters to produce 2-substituted quinolines. acs.orgnih.gov These strategies, while not directly yielding this compound, create the core 2-substituted quinoline structure which could then be further modified. A copper-catalyzed [4+1+1] annulation of sulfoxonium ylides with anthranils is another example that produces 2,3-diaroylquinolines. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has been increasingly utilized in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. lew.ronih.govresearchgate.netjmpas.com This technology has been successfully applied to the synthesis of various quinoline derivatives. For instance, the synthesis of novel 2-acethoxymethyl quinoline derivatives has been achieved through a Claisen rearrangement of quinoline N-oxides under microwave irradiation, offering significantly shorter reaction times and improved yields compared to conventional heating. lew.roresearchgate.net These acethoxymethyl derivatives are closely related to this compound and could potentially be converted to it. Microwave-assisted synthesis has also been employed in the preparation of pyrimido[4,5-b]quinolines from N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes and acetic acid, demonstrating the versatility of this technique in constructing complex heterocyclic systems. mdpi.com

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

| From 2-Quinolinyl Chloride | 2-Chloroquinoline-3-carbaldehyde, 2-thiohydantoin-3-acetic acid | - | 2-Thiohydantoin-substituted quinoline acetic acid derivative | mdpi.com |

| From Indole-2,3-dione | Isatin (B1672199), Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acid | wikipedia.orgresearchgate.net |

| C-H Activation | Quinoline, Alkene | Rhodium catalyst | C2-alkylated quinoline | mdpi.com |

| Oxidative Annulation | Allylbenzene, Aniline (B41778) | Palladium catalyst, O2 | 2-Substituted quinoline | acs.org |

| Microwave-Assisted | Quinoline N-oxide | Acetic anhydride | 2-Acethoxymethyl quinoline | lew.roresearchgate.net |

Reaction Mechanisms in Quinoline-2-ylacetic Acid Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. Several classical quinoline syntheses, while not all directly producing this compound, provide insight into the formation of the quinoline ring.

The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to yield the quinoline product. wikipedia.orgiipseries.orgresearchgate.net

The Doebner-von Miller reaction utilizes an aniline and an α,β-unsaturated carbonyl compound. The mechanism is still a subject of some debate but is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. acs.orgwikipedia.orgnih.govresearchgate.net A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies. wikipedia.orgnih.gov

The Friedländer synthesis is the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.com Two primary mechanistic pathways are considered: one begins with an aldol (B89426) condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water. wikipedia.orgcdnsciencepub.com

The Pfitzinger reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with a carbonyl compound to form an imine, which tautomerizes to an enamine. The enamine then cyclizes and dehydrates to afford the quinoline-4-carboxylic acid. wikipedia.orgasianpubs.org

In the context of advanced synthetic methods, the mechanism of transition metal-catalyzed C-H activation typically involves the coordination of the metal to the quinoline nitrogen, followed by a directed C-H activation at the C2 position to form a metallacyclic intermediate. This intermediate can then react with a coupling partner, such as an alkene, followed by reductive elimination to yield the C2-functionalized product and regenerate the catalyst. mdpi.com

Oxidative annulation mechanisms are varied but generally involve the formation of new C-C and C-N bonds through a series of steps that may include Michael addition, cyclization, and oxidation, often facilitated by a metal catalyst and an oxidant. mdpi.comrsc.org

The mechanism for microwave-assisted synthesis is primarily thermal, where the rapid and efficient heating of the reaction mixture by microwaves accelerates the reaction rate. In the case of the Claisen rearrangement of quinoline N-oxides, microwave heating facilitates the formation of the necessary intermediates for the acs.orgacs.org-sigmatropic rearrangement to occur more rapidly. lew.roresearchgate.net

Influence of Catalysts and Reagents on Reaction Mechanism

The choice of catalysts and reagents significantly influences the reaction mechanism and the final product in the synthesis of quinoline derivatives. For instance, in the palladium-catalyzed C-H functionalization of quinoline N-oxides, the catalyst type dictates the position of substitution. rsc.org Pd(II) acetate (B1210297) in acetic acid tends to favor C-H activation at the C2 position, while Pd(II)Cl2 can direct the activation to the C8 position. rsc.orgresearchgate.net The presence of water can further alter the reaction pathway, leading to the formation of 2-quinolinones when C8-H activation occurs. rsc.org

In the Povarov reaction for synthesizing quinoline derivatives, both Lewis and Brønsted acids can be used as catalysts. mdpi.com The use of a Lewis acid with an electron-releasing group has been found to create optimal conditions for the reaction. mdpi.com The catalyst not only enhances the reactivity of the imine intermediate but also influences the reaction mechanism, with Lewis acids favoring a highly synchronous mechanism and Brønsted acids leading to a stepwise mechanism. mdpi.com

The synthesis of quinoline derivatives via the reaction of anilines and β-ketoesters is often catalyzed by strong acids like sulfuric or hydrochloric acid, which promote the formation of the imine intermediate and facilitate ring closure. orientjchem.org Similarly, the Combes quinoline synthesis, which condenses anilines with β-diketones, utilizes sulfuric acid or polyphosphoric acid for cyclization. iipseries.org

Derivatization and Functionalization Strategies of the Quinoline-Acetic Acid Moiety

The this compound scaffold is a versatile platform for the development of new molecules through various derivatization and functionalization strategies. These modifications can be targeted at the acetic acid side chain, the quinoline ring, or through the synthesis of hybrid molecules.

Modifications of the Acetic Acid Side Chain

The acetic acid side chain of this compound offers several opportunities for modification. The carboxylic acid group can be converted to esters through reactions with alcohols or to amides via reaction with amines. smolecule.com For example, ethyl 2-(quinolin-2-yl)acetate can be synthesized and subsequently used as an intermediate for further reactions. The ester group can be reduced to an alcohol, yielding 2-(quinolin-2-yl)ethanol. Furthermore, the active methylene (B1212753) group in the side chain can be a site for alkylation or other C-C bond-forming reactions.

A study on 2-hydrazinoquinoline (B107646) as a derivatization agent demonstrated its ability to react with the carboxylic acid group of acetic acid. nih.gov This highlights the potential for creating various hydrazide derivatives from the acetic acid moiety of this compound.

Substituent Effects on the Quinoline Ring

The electronic and steric properties of substituents on the quinoline ring can significantly impact the reactivity and biological activity of this compound derivatives. For instance, in the palladium-catalyzed C8-selective C–H arylation of quinoline N-oxides, the reaction tolerates various functional groups on the quinoline system, including methyl ester, methoxy (B1213986), nitro, and bromo substituents. acs.org

The position of substituents is also crucial. For example, nucleophilic substitution on quinoline typically occurs at the 2-position, but if this position is blocked, the reaction can proceed at the 4-position. orientjchem.org The presence of an electron-donating methoxy group on 6-methoxyquinoline (B18371) N-oxide makes it more nucleophilic and enhances its reactivity in certain reactions compared to the unsubstituted quinoline N-oxide. semanticscholar.org Conversely, the absence of alkoxy substituents in the 6th position of some 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives was found to increase their toxicity. medicine.dp.uaresearchgate.net

Synthesis of Novel Hybrid Molecules

The this compound moiety can be incorporated into larger, hybrid molecules to create novel compounds with potentially enhanced or new biological activities. This strategy, known as molecular hybridization, combines two or more pharmacophores into a single molecule. semanticscholar.org

For example, hybrid molecules have been synthesized by combining the quinoline core with other heterocyclic systems like thiazolidinone or 2-thiohydantoin (B1682308). researchgate.netmdpi.com In one study, a series of quinolone-thiazolidinone hybrid molecules were prepared and screened for their anticancer activities. researchgate.net Another approach involves linking the quinoline-acetic acid scaffold to amino acid esters to create new pharmacologically active compounds. noveltyjournals.com The synthesis of these hybrid molecules often involves multi-step reactions, such as the condensation of a quinoline derivative with another heterocyclic precursor. researchgate.netmdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of quinolin-2-ylacetic acid. One-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are employed to map out the precise structure.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the quinoline (B57606) ring and the acetic acid side chain. The aromatic protons of the quinoline moiety typically resonate in the downfield region, generally between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The methylene (B1212753) protons (-CH₂-) of the acetic acid group appear as a singlet, with a chemical shift anticipated around δ 4.0 ppm. A broad singlet, characteristic of the carboxylic acid proton (-COOH), is expected further downfield, often above δ 10 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing around δ 170-175 ppm. The carbons of the quinoline ring typically appear in the δ 120-155 ppm range. Specifically, for the closely related compound, methyl 2-(quinolin-2-yl)acetate, the quinoline carbons are observed between δ 121.8 and 154.7 ppm. semanticscholar.org The methylene carbon (-CH₂-) signal is expected around δ 44-45 ppm. semanticscholar.org

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Quinoline Aromatic Protons | ¹H NMR | 7.5 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |

| Methylene Protons (-CH₂-) | ¹H NMR | ~4.0 | Singlet. |

| Carboxylic Acid Proton (-COOH) | ¹H NMR | >10.0 | Broad singlet, exchangeable with D₂O. |

| Carbonyl Carbon (C=O) | ¹³C NMR | 170 - 175 | Quaternary carbon, typically a weak signal. |

| Quinoline Aromatic Carbons | ¹³C NMR | 120 - 155 | Includes both protonated and quaternary carbons. |

| Methylene Carbon (-CH₂-) | ¹³C NMR | 44 - 45 | Signal enhanced in DEPT-135 spectrum. |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the quinoline ring, helping to assign specific positions within the heterocyclic system. figshare.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms. The HSQC spectrum would show a clear cross-peak connecting the methylene protons (~δ 4.0 ppm) to the methylene carbon (~δ 44-45 ppm), as well as correlations for each protonated carbon in the quinoline ring. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique maps long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different parts of the molecule. mdpi.com Key HMBC correlations expected for this compound would include signals from the methylene protons to the C-2, C-3, and carbonyl carbons of the quinoline and acetate (B1210297) moieties, respectively. These correlations definitively establish the attachment of the acetic acid group to the C-2 position of the quinoline ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups within this compound and to study its conformational properties.

The IR spectrum of this compound is dominated by characteristic absorption bands. A very broad band is typically observed in the 2500–3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration is expected around 1700–1720 cm⁻¹. This is slightly lower than the C=O stretch in its corresponding esters (e.g., ~1730 cm⁻¹ in ethyl 2-(quinolin-2-yl)acetate) due to the effect of hydrogen bonding in the carboxylic acid dimer. The spectrum also displays multiple bands in the 1450–1620 cm⁻¹ region due to the C=C and C=N stretching vibrations of the quinoline ring, and C-H bending and stretching vibrations for both the aromatic and methylene groups.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the quinoline ring system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1720 | Strong, Sharp |

| Aromatic C=C and C=N stretch | 1450 - 1620 | Medium to Strong |

| C-O stretch / O-H bend | 1210 - 1320 | Medium |

Theoretical calculations and experimental studies on related molecules suggest that this compound can exist in different conformations, primarily defined by the torsion angle of the acetic acid side chain relative to the plane of the quinoline ring. scirp.org In the solid state, the molecule is likely to adopt a specific conformation that maximizes crystal packing efficiency, often involving intermolecular hydrogen bonding between the carboxylic acid groups to form dimers. researchgate.net

In the gas phase, computational studies can predict the relative energies of different conformers. scirp.org The orientation of the C-C bond of the acetic acid side chain and the orientation of the C=O and O-H bonds can lead to several low-energy conformers. These conformational preferences can influence the molecule's chemical reactivity and biological interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the exact molecular weight and to gain structural information through analysis of fragmentation patterns. For this compound (C₁₁H₉NO₂), the calculated molecular weight is approximately 187.19 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron ionization (EI) conditions, the molecular ion peak ([M]⁺) would be observed at m/z 187. The fragmentation pattern provides valuable structural clues. A prominent fragmentation pathway for this compound would be the loss of the carboxyl group (-COOH), leading to a fragment at m/z 142. Another likely fragmentation is the cleavage of the entire acetic acid side chain (-CH₂COOH), resulting in a quinolinyl cation at m/z 128. The fragmentation of the closely related quinoline-2-carboxylic acid shows a primary loss of the carboxylic acid group, supporting this predicted behavior. nist.gov

| m/z | Proposed Fragment Identity | Formula |

|---|---|---|

| 187 | Molecular Ion [M]⁺ | [C₁₁H₉NO₂]⁺ |

| 142 | [M - COOH]⁺ | [C₁₀H₈N]⁺ |

| 128 | [M - CH₂COOH]⁺ (Quinoline cation) | [C₉H₆N]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural confirmation of synthesized organic molecules by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a compound with high precision. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of molecules by generating ions in the gas phase from a liquid solution, often by protonation to form [M+H]⁺ adducts.

While direct experimental HRMS data for the parent this compound is not detailed in the surveyed literature, the analysis of its close derivatives is well-documented, confirming the utility of this method. For instance, the methyl ester, Methyl 2-(quinolin-2-yl)acetate, has been characterized, providing a reference for the core structure. semanticscholar.org Similarly, HRMS data for more complex derivatives, such as those incorporating isoxazole (B147169) or rhodanine (B49660) moieties, have been reported, consistently showing a close correlation between the calculated (calcd) and experimentally found m/z values, which validates their respective structures. beilstein-journals.orgnih.gov

| Compound Name | Formula | Adduct | Calculated m/z | Found m/z | Reference |

| 2-(3-(Quinolin-2-yl)isoxazol-5-yl)acetic acid | C₁₄H₁₀N₂O₃ | [M+Na]⁺ | 277.0584 | 277.0581 | beilstein-journals.org |

| (Z)-2-(4-Oxo-5-(quinolin-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid | C₁₅H₁₀N₂O₃S₂ | [M+H]⁺ | 331.0211 | 331.0220 | nih.gov |

| N-(1-Propyl-1H-benzo[d]imidazol-2-yl)-2-(quinolin-2-yl)acetamide | C₂₂H₂₁N₃O | [M+H]⁺ | 344.1757 | 344.1766 | rsc.org |

This table presents HRMS data for derivatives of this compound, illustrating the application of the technique.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of a molecule's constitution, configuration, and conformation, and reveals detailed information about intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

Although a single-crystal X-ray structure for the parent this compound has not been reported in the reviewed literature, crystallographic data for several of its derivatives and analogous compounds are available. For example, the crystal structure of the ligand precursor 2-(4-methyl-2-oxoquinolin-1-(2H)-yl)acetic acid has been determined, providing insight into the solid-state conformation of a related molecule. scispace.com

Studies on other quinoline derivatives reveal common structural motifs. In the crystal structure of ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, molecules are linked by weak C—H⋯O and C—H⋯N hydrogen bonds, and π–π stacking between quinoline ring systems is observed with a centroid-to-centroid distance of 3.6169 (6) Å. researchgate.net The analysis of 2-(5-nitro-1-H-indazol-1-yl) acetic acid shows that O–H···N and C–H···O hydrogen bonds can create a three-dimensional network structure. tandfonline.com These examples demonstrate how X-ray crystallography elucidates the supramolecular architecture of quinoline-based compounds, which is crucial for understanding their physical properties and for the rational design of new materials. researchgate.net The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such structural data. semanticscholar.orgcam.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic systems like quinoline, the absorption bands typically arise from π→π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. researchgate.net

The UV-Vis absorption spectra of quinoline derivatives are characterized by multiple bands. researchgate.net The specific wavelengths of maximum absorbance (λmax) and the intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents, as well as the solvent environment. mdpi.com For example, new quinoline derivatives bearing a 2,2′-bithiophene motif exhibit intense absorption bands between 350 and 450 nm. researchgate.net Hybrids of 2-thiohydantoin (B1682308) and 2-quinolone show absorption bands in the 340–510 nm range. mdpi.com These absorptions are attributed to intramolecular charge transfer (ICT) transitions. mdpi.com

The electronic properties can also be influenced by pH. Studies on quinoline-based compounds often involve monitoring spectral changes with varying pH to determine the pKa values associated with the protonation or deprotonation of the quinoline nitrogen and the carboxylic acid group. researchgate.net

Photophysical Investigations

Many quinoline derivatives are known to be fluorescent, meaning they emit light after being electronically excited. Photophysical studies investigate the processes of light absorption, fluorescence emission, and non-radiative decay. Key parameters in these investigations include the fluorescence emission spectrum, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime. nih.gov

The fluorescence of quinoline compounds typically originates from the lowest excited singlet state (S1). colostate.edu The emission spectrum is often a mirror image of the lowest energy (longest wavelength) absorption band. colostate.edu For instance, the well-known quinoline alkaloid, quinine (B1679958), is strongly fluorescent, with an emission maximum around 450 nm when excited in a dilute acid solution. colby.edu

The photophysical properties of quinoline derivatives are highly dependent on their environment. A notable characteristic is solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. mdpi.com This effect arises from differential stabilization of the ground and excited states by the solvent. For some derivatives, a redshift (bathochromic shift) is observed in more polar solvents, indicating a more polar excited state. mdpi.com In addition to solvent effects, the presence of different functional groups can significantly alter the fluorescence properties, either enhancing or quenching the emission. researchgate.net For example, hybrids of 2-thiohydantoin and 2-quinolone derivatives exhibit an emission maximum around 480 nm when excited at 420 nm. mdpi.com

Biological Activities and Pharmacological Investigations

Antimicrobial Activity Studies

Derivatives originating from quinoline-2-carboxylic acid, a closely related precursor, have demonstrated notable antimicrobial properties. These studies are crucial in the search for new agents to combat pathogenic microorganisms.

The antibacterial potential of compounds derived from quinoline-2-carboxylic acid has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, novel Schiff bases and heterocyclic compounds were synthesized from quinoline-2-carboxylic acid and tested for their antibacterial efficacy. ajchem-a.com Several of these derivatives showed significant inhibitory activity. ajchem-a.com For instance, compounds designated as E11 and E17 displayed a high level of activity against the Gram-positive bacterium Staphylococcus aureus, with effects comparable to the antibiotic Amoxicillin. ajchem-a.com

Furthermore, against the Gram-negative bacterium Escherichia coli, compounds E11, E13, and E17 exhibited the highest activities, producing substantial inhibition zones of 20-22 mm. ajchem-a.com The broad-spectrum activity of quinoline (B57606) derivatives is a recurring theme in research, with various studies confirming their effects against a range of bacterial pathogens. nih.govnih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Quinoline-2-Carboxylic Acid Derivatives

| Compound | Bacterial Strain | Type | Inhibition Zone (mm) |

| E11 | Staphylococcus aureus | Gram-positive | High activity (comparable to Amoxicillin) |

| E17 | Staphylococcus aureus | Gram-positive | High activity (comparable to Amoxicillin) |

| E11 | Escherichia coli | Gram-negative | 20-22 |

| E13 | Escherichia coli | Gram-negative | 20-22 |

| E17 | Escherichia coli | Gram-negative | 20-22 |

| Amoxicillin (Control) | S. aureus / E. coli | - | 30 |

Data sourced from a study on derivatives synthesized from quinoline-2-carboxylic acid. ajchem-a.com

The investigation into the antimicrobial spectrum of quinoline-2-carboxylic acid derivatives has also included their effects on fungal pathogens. The same study that demonstrated antibacterial properties also tested the synthesized compounds against Candida species. ajchem-a.com The findings indicated that some of the novel compounds possessed significant antifungal properties, highlighting the versatility of the quinoline scaffold in developing antimicrobial agents. ajchem-a.comnih.govnih.gov Other research into different quinoline hybrids has also confirmed antifungal activity against pathogens like Candida albicans. nih.gov

Determining the Minimum Inhibitory Concentration (MIC) is a key step in quantifying the potency of an antimicrobial agent. For a novel series of 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones, a derivative of the quinoline structure, antimicrobial screening revealed significant activity. One compound in this series demonstrated a promising MIC value of 6.25 μg/mL against both S. aureus and E. coli. In another study, a quinoline-based hydroxyimidazolium hybrid showed potent anti-staphylococcal activity with an MIC value of 2 µg/mL. mdpi.com Research on quinoline-2-one derivatives also identified compounds with MIC concentrations as low as 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer and Cytotoxicity Research

The quinoline nucleus is a well-established scaffold in the development of anticancer drugs. nih.gov Derivatives of quinolin-2-ylacetic acid have been specifically investigated for their ability to inhibit the growth of cancer cells and induce programmed cell death.

Numerous studies have demonstrated the potent antiproliferative effects of quinoline derivatives against various cancer cell lines. An aryl ester synthesized from quinoline-2-carboxylic acid exhibited potent cytotoxicity against PC3 prostate cancer cells, with an IC50 value of 26 µg/mL. researchgate.netnih.gov The viability of PC3 cells was found to decrease in a concentration-dependent manner when treated with this compound. nih.gov

In other research, a quinoline derivative known as IND-2 significantly inhibited the proliferation of prostate cancer cell lines PC-3 and DU-145, with IC50 values of 3 µM and 3.5 µM, respectively. researchgate.net Furthermore, novel bis-quinoline compounds have shown strong antiproliferative effects in leukemia cells. mdpi.com Specifically, compound 2a provided the strongest proliferation inhibition in both U937 (IC50 = 0.7 µM) and HL60 (IC50 = 0.2 µM) cells. mdpi.com Another compound, 4a, also displayed high potency against both U937 (IC50 = 0.5 µM) and HL60 (IC50 = 0.3 µM) leukemia cell lines. mdpi.com

Table 2: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 Value |

| Quinoline-2-carboxylic acid aryl ester | PC3 | Prostate Cancer | 26 µg/mL |

| IND-2 | PC-3 | Prostate Cancer | 3 µM |

| IND-2 | DU-145 | Prostate Cancer | 3.5 µM |

| Bis-quinoline 2a | U937 | Leukemia | 0.7 µM |

| Bis-quinoline 2a | HL60 | Leukemia | 0.2 µM |

| Bis-quinoline 4a | U937 | Leukemia | 0.5 µM |

| Bis-quinoline 4a | HL60 | Leukemia | 0.3 µM |

Beyond inhibiting proliferation, a key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Derivatives of quinoline-2-carboxylic acid have been shown to trigger this process in cancer cells. researchgate.netnih.gov

Treatment of PC3 prostate cancer cells with a quinoline-2-carboxylic acid aryl ester led to a significant increase in the number of apoptotic cells. nih.gov Mechanistic studies revealed that this compound caused cell cycle arrest at the S phase and induced a typical ladder pattern of internucleosomal DNA fragmentation, a hallmark of apoptosis. nih.gov The pro-apoptotic effect was further confirmed by observing a significant increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, which in turn enhanced the activity of caspases-7 and -9. nih.gov Similarly, studies on bis-quinoline compounds demonstrated that their arrest of proliferation in U937 leukemia cells was primarily due to the induction of apoptosis, as shown by high sub-G1 peaks and the activation of caspase 3. mdpi.com

Cell Viability Assays (e.g., MTT Assay)

Cell viability assays are crucial in pharmacology and toxicology for determining the effect of a chemical compound on the health and proliferation of living cells. One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. smolecule.comgoogle.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability. In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. smolecule.comgoogle.com The quantity of these crystals, which can be measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells. smolecule.com

These findings for related structures suggest that the quinoline scaffold is a promising pharmacophore for developing anticancer agents. However, without direct experimental data, the specific cytotoxic profile of this compound remains to be determined.

Table 1: Examples of Cytotoxicity Data for Related Quinoline Derivatives This table presents data for compounds structurally related to this compound to illustrate the general potential of the quinoline scaffold, as specific data for this compound was not found in the search results.

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate Cancer) | 26 µg/mL | |

| 2-piperazinyl quinoxaline (B1680401) derivative (2b) | HCT116 (Colon Cancer) | 0.3921 µM | |

| 2-piperazinyl quinoxaline derivative (2a) | SKOV3 (Ovarian Cancer) | 0.4877 µM |

Specific Pathways Affected in Cancer Cells

The anticancer activity of quinoline derivatives is often attributed to their ability to modulate specific cellular pathways that control cell growth, proliferation, and death (apoptosis). While the precise pathways affected by this compound have not been detailed in the available research, studies on analogous compounds provide insight into potential mechanisms of action.

Research on a quinoline-2-carboxylic acid aryl ester revealed that its cytotoxic effect on PC3 prostate cancer cells is linked to the induction of apoptosis and disruption of the cell cycle. Specifically, the compound was found to cause a significant blockade at the S phase of the cell cycle, which is the phase of DNA replication. Furthermore, it modulated the expression of key proteins involved in apoptosis, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio enhances the activity of caspases, which are enzymes that execute the process of apoptosis. In another study, certain quinoline-based compounds were shown to elicit a DNA damage response through the activation of the p53 tumor suppressor protein.

Other investigations into quinolinol compounds, which share the core quinoline structure, have identified broader impacts on cellular metabolism. Pathway analysis showed significant alterations in carbon metabolism, RNA metabolism, amino acid metabolism, and cellular responses to stress. These findings highlight that compounds based on the quinoline scaffold can engage multiple cellular pathways to exert their anticancer effects.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. The quinoline scaffold is present in numerous compounds that have been investigated as inhibitors of various enzymes critical to disease processes.

Target Enzymes and Molecular Mechanisms of Inhibition

Although specific target enzymes for this compound are not identified in the reviewed literature, the broader class of quinoline-containing molecules has been shown to inhibit a diverse range of enzymes.

DNA Methyltransferases (DNMTs): Certain quinoline-based analogs have demonstrated inhibitory activity against DNMTs, enzymes that play a key role in epigenetic regulation and are often dysregulated in cancer. The proposed mechanism for some of these compounds involves intercalation into the DNA minor groove, which causes a conformational change in the enzyme and prevents it from performing its methylation function.

Carbonic Anhydrases (CAs): A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were found to be potent inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I and hCA II, with inhibition constants (Kᵢ) in the nanomolar range. CAs are involved in pH regulation and are targets in therapies for glaucoma, edema, and some cancers.

Topoisomerases: Quinoline derivatives have been designed to target Topoisomerase I, an enzyme essential for resolving DNA topological stress during replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death, a common strategy in cancer chemotherapy.

These examples underscore the versatility of the quinoline structure in targeting different enzyme classes. The specific acetic acid side chain at the 2-position of this compound would ultimately determine its unique target profile and inhibitory mechanism.

Enzyme Kinetics: Determination of Ki, Km, and Vmax

Enzyme kinetics studies are performed to understand the dynamics of enzyme inhibition. Key parameters determined in these studies include:

Kₘ (Michaelis-Menten constant): Represents the substrate concentration at which the enzyme reaction rate is half of the maximum. A lower Kₘ indicates a higher affinity of the enzyme for its substrate.

Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

Kᵢ (Inhibition constant): Indicates the concentration of inhibitor required to produce 50% inhibition of the enzyme. It is a measure of the inhibitor's binding affinity; a lower Kᵢ signifies a more potent inhibitor.

No specific enzyme kinetic data (Kᵢ, Kₘ, Vₘₐₓ) for this compound was found in the literature search. The following sections describe the types of inhibition that could be determined through such studies.

In competitive inhibition, the inhibitor molecule resembles the substrate and binds to the active site of the enzyme, thereby preventing the actual substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. From a kinetic standpoint, a competitive inhibitor increases the apparent Kₘ of the enzyme (as more substrate is needed to reach half Vₘₐₓ) but does not affect the Vₘₐₓ, because at very high substrate concentrations, the substrate can outcompete the inhibitor.

In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding to the active site. Consequently, a non-competitive inhibitor lowers the Vₘₐₓ of the reaction but does not change the Kₘ, as the inhibitor's binding does not affect the substrate's ability to bind to the enzyme.

Uncompetitive Inhibition

The precise mode of enzyme inhibition for this compound, particularly through an uncompetitive mechanism, is not extensively detailed in the available scientific literature. Uncompetitive inhibition is a specific mechanism where an inhibitor binds only to the enzyme-substrate complex, and not to the free enzyme. This type of inhibition is distinct from competitive or non-competitive inhibition and is a key area of investigation in enzyme kinetics. While various quinoline derivatives have been studied for their enzyme inhibitory potential, specific characterization of this compound as an uncompetitive inhibitor remains to be fully elucidated.

Assays for Enzyme Activity (e.g., ELISA)

The evaluation of how this compound or its derivatives affect enzyme function is carried out using various in vitro assays. These assays are designed to measure the rate of an enzymatic reaction and how it changes in the presence of the test compound. Common methods include spectrophotometric or fluorometric assays where the conversion of a substrate to a colored or fluorescent product is monitored over time.

For instance, the catecholase activity of certain quinoline derivatives has been studied by monitoring the oxidation of catechol to o-quinone. In such assays, the catalytic activity is determined by measuring the change in absorbance of the product at a specific wavelength, often around 390 nm, in the presence of the quinoline compound and a metal salt like Cu(OAc)₂.

It is important to distinguish this compound from the similarly named Quinolinic Acid (pyridine-2,3-dicarboxylic acid). Commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits for "Quinolinic Acid" are designed to detect this different neuroactive metabolite and are not suitable for quantifying or assessing the enzyme activity related to this compound.

Anti-inflammatory Activity Investigations

The quinoline nucleus is a well-established scaffold in the development of compounds with anti-inflammatory properties. benthamscience.com Derivatives of quinoline are frequently synthesized and evaluated for their ability to mitigate inflammatory responses. Research in this area often explores the potential of these compounds to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases. While the anti-inflammatory potential of the broader class of quinoline-related carboxylic acids has been noted, specific and detailed investigations focusing solely on the parent compound this compound are part of ongoing research into this versatile chemical family.

COX-1/COX-2 Inhibition Assays

A primary mechanism through which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effect is the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two isoforms, COX-1 and COX-2. While numerous quinoline derivatives have been designed and tested for their inhibitory activity against COX-1 and COX-2, specific IC₅₀ values or detailed inhibition profiles for this compound are not widely reported in the current body of literature. The evaluation of such compounds typically involves in vitro assays that measure the production of prostaglandins (B1171923) from arachidonic acid by purified COX-1 and COX-2 enzymes.

Antioxidant Properties and Free Radical Scavenging

Quinoline derivatives are recognized as a significant class of compounds for new drug development, partly due to their antioxidant activities. researchgate.net The ability of these compounds to act as antioxidants is crucial, as oxidative stress from free radicals is implicated in numerous disease pathologies. The antioxidant potential of quinoline acids and their derivatives has been investigated through various in vitro and theoretical studies, which explore their capacity to neutralize harmful reactive oxygen species (ROS). researchgate.net

Mechanisms of Radical Quenching

The free radical scavenging activity of quinoline derivatives and other phenolic compounds is primarily governed by their ability to donate a hydrogen atom or an electron. The two predominant mechanisms are:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable antioxidant radical (ArO•). The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is followed by the transfer of a proton. The ionization potential (IP) of the antioxidant is a key parameter for this mechanism. nih.gov

Theoretical studies using density functional theory (DFT) are often employed to calculate parameters like BDE and IP to predict whether a compound is more likely to follow the HAT or SET-PT pathway. nih.gov For some quinoline acid derivatives, research has demonstrated that radical quenching activity can occur at both N-H and O-H sites within the molecule.

In vitro Assays (e.g., DPPH, H₂O₂, ABTS)

The antioxidant capacity of quinoline derivatives is experimentally quantified using several standard in vitro assays. These tests measure the ability of a compound to scavenge specific types of stable free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay uses a stable free radical, DPPH•, which has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH• is reduced to a non-radical form, causing the color to fade to yellow. The change in absorbance is measured to determine the scavenging activity. ui.ac.idnih.gov

H₂O₂ (Hydrogen Peroxide) Scavenging Assay: This assay evaluates the ability of a compound to neutralize hydrogen peroxide, a reactive oxygen species.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the ABTS•+, causing a loss of color that is proportional to the compound's antioxidant activity.

Studies on four specific quinoline acid derivatives—[2-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid] (Q1), [2-(2-oxo-4-phenyl-1,2-dihydroquinoline-3-yl) acetic acid] (Q2), [3-(4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid] (Q3), and [3-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)propanoic acid] (Q4)—have provided specific data on their antioxidant potential. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the free radicals, was determined for each. According to these in vitro studies, the quinoline derivative Q1 showed high antioxidant potential.

Table 1: In Vitro Antioxidant Activity of Quinoline Acid Derivatives IC₅₀ values represent the concentration in µg/mL required to achieve 50% radical scavenging activity. Lower values indicate higher antioxidant activity.

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | H₂O₂ Scavenging IC₅₀ (µg/mL) | ABTS Scavenging IC₅₀ (µg/mL) |

|---|---|---|---|

| Q1 | 10.12 | 9.15 | 10.25 |

| Q2 | 12.50 | 11.42 | 12.30 |

| Q3 | 11.24 | 10.18 | 11.15 |

| Q4 | 14.15 | 13.25 | 14.18 |

| Ascorbic Acid (Standard) | 8.14 | 7.12 | 9.14 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies of this compound and its derivatives have sought to identify the molecular features essential for their biological effects. While research on the specific SAR of this compound is focused, studies on closely related analogues, particularly those involving rhizogenesis stimulation, provide significant insights into the compound's pharmacophore.

Identification of Key Structural Features for Biological Activity

Investigations into quinoline derivatives analogous to known plant growth stimulants have highlighted the importance of the core quinoline-acetic acid structure. In studies of 2-((quinolin-4-yl)thio)acetic acid derivatives, the unsubstituted quinoline ring linked to an acetic acid moiety was fundamental for observing high biological activity, specifically in the context of plant rhizogenesis. medicine.dp.uaresearchgate.net

Another key structural feature influencing activity is the form of the carboxylic acid group. Research has established that converting the carboxylic acid to its sodium salt significantly enhances its biological effect. For instance, the sodium salt of 2-((quinolin-4-yl)thio)acetic acid was found to be a more potent stimulator of root formation compared to the corresponding acid form. medicine.dp.uaresearchgate.net This suggests that increased water solubility and bioavailability, facilitated by the ionized salt form, are crucial for its activity. medicine.dp.uaresearchgate.net

Impact of Substituents on Potency and Selectivity

The potency and selectivity of these compounds are highly sensitive to substitutions on the quinoline ring. Studies on derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid have demonstrated that the addition of substituents can significantly modulate activity.

Key findings on the impact of substituents include:

Alkoxy Groups: The presence of alkoxy groups at the 6th position of the quinoline ring was found to reduce the rhizogenesis-stimulating activity of the compounds. medicine.dp.uaresearchgate.net

Methyl Groups: Similarly, the introduction of a methyl group at the 2nd position of the quinoline ring also led to a decrease in biological activity. medicine.dp.uaresearchgate.net

These findings indicate that an unsubstituted quinoline ring is preferred for this particular biological action. The addition of even small alkyl or alkoxy groups can introduce steric or electronic changes that negatively interfere with the molecule's interaction with its biological target.

| Compound Class | Substitution | Effect on Activity | Reference |

|---|---|---|---|

| 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives | Alkoxy group at C6-position | Reduced Activity | medicine.dp.uaresearchgate.net |

| 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives | Methyl group at C2-position | Reduced Activity | medicine.dp.uaresearchgate.net |

| 2-((quinolin-4-yl)thio)acetic acid | Conversion to Sodium Salt | Increased Activity | medicine.dp.uaresearchgate.net |

Other Reported Biological Activities

Beyond SAR analyses, derivatives of this compound have been investigated for a range of other biological effects, from agricultural applications to potential therapeutic uses.

Plant Rhizogenesis Stimulation

Derivatives of quinoline and acetic acid have shown significant promise as effective, low-toxic stimulators for rhizogenesis, which is the process of root formation in plants. In in-vitro studies using explants of Paulownia clone 112, 2-((quinolin-4-yl)thio)acetic acid (QAC-1) and its sodium salt (QAC-5) demonstrated a powerful stimulating effect on root development. researchgate.net

These compounds not only increased the number of roots formed per explant but also enhanced the length of the roots compared to controls and even surpassed the effects of the comparison drug, 2-(naphthalene-5-yl)acetic acid. researchgate.net The highest stimulation was observed with the sodium salt, which underscores the importance of bioavailability for this activity. medicine.dp.uaresearchgate.net Similar stimulatory effects on rhizogenesis were observed in studies of 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives on pink rose (Rosa damascena Mill.) clones, indicating a broader applicability of this class of compounds in microclonal plant propagation. dnu.dp.ua

| Compound | Mean Number of Roots | Mean Length of Roots (mm) | Frequency of Rhizogenesis (%) |

|---|---|---|---|

| Control (MS0 Medium) | 1.12 ± 0.11 | 1.17 ± 0.24 | 30.0 |

| 2-(naphthalene-5-yl)acetic acid (Comparison) | 3.14 ± 0.32 | 3.43 ± 0.51 | 68.0 |

| 2-((quinolin-4-yl)thio)acetic acid (QAC-1) | 4.92 ± 0.54 | 6.21 ± 1.53 | >80.0 |

| Sodium salt of 2-((quinolin-4-yl)thio)acetic acid (QAC-5) | 4.32 ± 0.43 | 5.14 ± 1.42 | >80.0 |

Data adapted from a study on Paulownia clone 112. researchgate.net

Antiviral Effects

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry and is present in numerous compounds with a broad spectrum of biological activities, including antiviral effects. nih.gov While specific research on the antiviral properties of this compound is limited, studies on closely related derivatives have shown promising results against various viruses.

For example, research into 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids revealed antiviral activity against orthopoxviruses. researchgate.net In another study, derivatives of the isomeric 2-(quinolin-3-yl)acetic acid were identified as allosteric inhibitors of HIV-1 integrase. researchgate.net Furthermore, other novel quinoline derivatives have demonstrated a dose-dependent inhibition of the dengue virus serotype 2. semanticscholar.org These findings collectively suggest that the quinoline-acetic acid framework is a promising starting point for the development of new antiviral agents.

Neurotransmitter Modulation

There is currently a lack of specific research data on the direct effects of this compound on neurotransmitter systems. However, it is critical to distinguish this compound from a structurally different but similarly named molecule, Quinolinic acid (quinoline-2,3-dicarboxylic acid).

Quinolinic acid is a well-documented endogenous metabolite of tryptophan that has significant effects on the central nervous system. nih.gov It acts as an excitotoxin through its activity as an agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov The neuro-excitatory and neurotoxic actions of quinolinic acid have been implicated in the pathology of several neurodegenerative diseases. nih.govdocumentsdelivered.com It is essential to emphasize that these neurotoxic properties are specific to Quinolinic acid and should not be attributed to this compound, which has a distinct chemical structure.

Computational and Theoretical Investigations

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. While specific docking studies on Quinolin-2-ylacetic acid are not extensively documented in available literature, research on closely related quinoline (B57606) derivatives provides a clear picture of their ligand-target interactions.

Studies on various quinoline derivatives show their ability to interact with the active sites of numerous biological targets. researchgate.net These interactions are typically a combination of hydrogen bonds and hydrophobic interactions. For instance, designed quinoline derivatives have been shown to form stable complexes with the main protease (Mpro) of SARS-CoV-2. researchgate.netnih.gov Docking studies revealed that these compounds could form hydrogen bonds with highly conserved amino acids in the target protein, such as His41, His164, and Glu166. researchgate.netnih.gov Other research on different quinoline analogues identified interactions with targets like the elastase enzyme, where hydrogen bonds with residues like Gln34 and hydrophobic interactions with Tyr38, Leu73, and others were observed. nih.gov The binding of quinoline derivatives to DNA is also a subject of study, where planar aromatic rings can insert between base pairs. nih.gov

Table 1: Examples of Ligand-Target Interactions in Quinoline Derivatives

| Derivative Class | Biological Target | Key Interacting Residues | Type of Interaction |

| Quinoline Derivatives | SARS-CoV-2 Mpro | His41, Tyr54, Glu166, Asp187 | Hydrogen Bonding, π-interaction researchgate.netnih.gov |

| Quinoline-based Iminothiazoline | Elastase | Gln34, Asn76, Tyr38, Leu73 | Hydrogen Bonding, Hydrophobic nih.gov |

| Indolo[2,3-b]quinolines | DNA-Topoisomerase II Complex | Amino acid residues of the enzyme | Hydrogen Bonding, van der Waals mdpi.com |

| Thiopyrano[2,3-b]quinolines | CB1a Protein | PHE A-15, TRP A-12, LYS A-16 | Residual Interaction, Hydrogen Bonding nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations assess the stability of a ligand-protein complex, providing insights into conformational changes and binding stability that are not apparent from static docking poses.

MD simulations performed on quinoline derivatives complexed with protein targets have demonstrated the stability of these interactions. researchgate.netnih.gov Key parameters are analyzed to confirm this stability:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial docked positions. Low and stable RMSD values over the simulation time suggest minimal conformational changes and a stable binding interaction. mdpi.com In studies of quinoline derivatives with the SARS-CoV-2 protease, the complex showed comparable stability to a reference drug complex. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the flexibility of individual amino acid residues in the protein. Analysis can reveal which parts of the protein become more or less flexible upon ligand binding.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. A stable SASA value for the ligand within the binding pocket indicates it remains securely bound and not exposed to the surrounding solvent. nih.govmdpi.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable complex. Studies on quinoline derivatives have shown a large number of intermolecular hydrogen bonds with protein residues, validating strong interaction. researchgate.netnih.gov

Table 2: Parameters Analyzed in MD Simulations of Quinoline Derivatives

| Parameter | Purpose | General Finding |

| RMSD | Assesses overall structural stability of the complex. mdpi.com | Low fluctuations indicate a stable protein-ligand complex. researchgate.netnih.gov |

| RMSF | Measures flexibility of individual protein residues. | Reveals changes in protein dynamics upon ligand binding. nih.gov |

| SASA | Determines the ligand's exposure to the solvent. mdpi.com | Stable values suggest the ligand remains in the binding pocket. nih.gov |

| Hydrogen Bonds | Quantifies key interactions maintaining the complex. | Persistent hydrogen bonds confirm strong and stable binding. researchgate.netnih.gov |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely applied to determine properties like molecular geometry, electronic distribution, and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests the molecule is more reactive and can be more easily excited. nih.gov

For Ethyl 2-(quinolin-2-yl)acetate, a close derivative of this compound, DFT calculations show an energy gap (ΔE) of 4.83 eV, which indicates moderate chemical stability. In these calculations, the HOMO electrons are primarily located on the quinoline ring, while the LUMO orbitals involve the ester group. For the parent quinoline molecule, the HOMO-LUMO energy gap is calculated to be similar, at -4.83 eV. scirp.org

Table 3: Frontier Orbital Energies for Quinoline and a Related Derivative

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Ethyl 2-(quinolin-2-yl)acetate | -6.64 | -1.82 | 4.83 | |

| Quinoline | -6.646 | -1.816 | -4.83 | scirp.org |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is useful for predicting how a molecule will interact with other molecules, particularly in biological systems.

In an MEP map, regions of negative potential (typically colored red) are associated with nucleophilic reactivity, while regions of positive potential (colored blue) are linked to electrophilic reactivity. For Ethyl 2-(quinolin-2-yl)acetate, the MEP analysis shows that negative potentials are concentrated on the quinoline nitrogen and the carbonyl oxygen, identifying these as the primary nucleophilic sites. Conversely, positive potential regions are found near the methyl groups, suggesting these are sites of potential electrophilic reactivity. This information is critical for understanding non-covalent interactions and reactivity patterns.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function from a quantum calculation into a more familiar, localized Lewis structure representation, composed of one-center "lone pairs" and two-center "bonds". uni-muenchen.de This technique provides a detailed understanding of intramolecular bonding, charge distribution, and orbital-orbital interactions. nih.gov The stability of a molecule can be analyzed through the hyperconjugative interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory. uni-muenchen.deicm.edu.pl

Table 1: Example of Second-Order Perturbation Analysis of Hyperconjugative Interactions in a Quinoline Derivative This table is illustrative, based on typical findings in NBO analyses of related heterocyclic compounds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C2-C3) | 18.5 | π-conjugation |

| LP (1) O2 | σ* (C4-C5) | 2.1 | n -> σ* |

| σ (C5-C6) | σ* (C7-N1) | 5.3 | σ -> σ* |

| π (C7-C8) | π* (C9-C10) | 22.0 | π-conjugation |

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) represents the energy required to homolytically break a specific covalent bond, yielding two radical fragments. rowansci.com It is a critical parameter in theoretical chemistry for predicting the likelihood of bond cleavage in various reactions. rowansci.com BDE is typically calculated as the enthalpy difference between the parent molecule and the resulting radicals after bond scission. researchgate.netustc.edu.cn

Table 2: Illustrative Bond Dissociation Energy (BDE) Values for Potential H-Donation Sites This table presents hypothetical but representative data for a quinoline acid derivative based on published research methodologies.

| Bond | BDE (kcal/mol) in Gas Phase | Implication for HAT Mechanism |

|---|---|---|

| Carboxylic O-H | 85.0 | Less favorable H-donation site |

| Lactam N-H | 78.5 | More favorable H-donation site |

Ionization Potential (IP) and Proton Dissociation Energy (PDE)

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Proton Dissociation Energy (PDE) is the enthalpy change associated with the deprotonation of the radical cation. researchgate.netasianpubs.org These values are essential for understanding reaction pathways that involve electron transfer, such as the Sequential Electron Transfer - Proton Transfer (SET-PT) mechanism in antioxidants. researchgate.net

The IP can be related to the energy of the Highest Occupied Molecular Orbital (HOMO), where IP ≈ -E(HOMO). nih.govacs.org A low IP value suggests that the molecule can readily donate an electron, initiating the first step of the SET-PT pathway. Following electron transfer, a low PDE indicates a favorable proton loss from the resulting radical cation. Theoretical investigations of quinoline acid derivatives have utilized IP and PDE calculations to determine their operative antioxidant mechanism. For some derivatives, the calculated values strongly support the SET-PT route over the HAT mechanism. researchgate.net

Table 3: Calculated Electronic Properties for Quinoline Acid Derivatives This table is a representative example based on findings for different quinoline derivatives.

| Derivative | Ionization Potential (IP) (eV) | Proton Dissociation Energy (PDE) (kcal/mol) | Predicted Mechanism |

|---|---|---|---|

| Derivative A (low IP) | 5.8 | 25.0 | SET-PT |

| Derivative B (high IP) | 7.2 | 35.0 | HAT (more likely) |

Quantitative Structure-Activity Relationship (QSAR) Modeling